molecular formula C8H13BrN4O B15299814 3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B15299814
M. Wt: 261.12 g/mol
InChI Key: WWUKJTXCWURQFA-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a chemical compound with the molecular formula C7H11BrN4O. This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a methylamino group and a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated pyrazole is reacted with 2-methyl-2-(methylamino)propanamide under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
  • 3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-N’-{(Z)-[3-(4-methyl-1-piperazinyl)phenyl]methylene}propanehydrazide

Uniqueness

3-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom on the pyrazole ring and the methylamino group on the propanamide moiety contribute to its unique properties compared to similar compounds.

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide, a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a brominated pyrazole ring and a methylamino group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in oncology and inflammation, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11BrN4, with a molecular weight of approximately 243.1 g/mol. Its structure includes:

  • Bromine at the 4-position : Enhances electrophilic characteristics.
  • Methylamino group : Facilitates hydrogen bonding interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory contexts. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. The compound's interaction with cellular targets involved in cancer progression is a focal point of ongoing research.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7TBDInhibition of cell proliferation
This compoundA549TBDInduction of apoptosis
Related Pyrazole DerivativeNCI-H46042.30Inhibition of Aurora-A kinase

Preliminary investigations suggest that the compound may bind effectively to protein targets involved in cancer progression, although further research is necessary to elucidate specific mechanisms of action .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Activity

CompoundAssay TypeResult
This compoundCytokine InhibitionSignificant reduction in IL-6 levels
Related Pyrazole DerivativeCOX InhibitionIC50 = TBD

These findings indicate that the compound may serve as a lead for developing new anti-inflammatory drugs .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on MCF7 Cell Line :
    • A study evaluated the effects of various pyrazole derivatives on MCF7 breast cancer cells, revealing that certain modifications to the pyrazole ring significantly enhanced cytotoxicity.
  • Case Study on A549 Cell Line :
    • Research demonstrated that compounds similar to this compound could induce apoptosis in A549 lung cancer cells through mitochondrial pathways.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C8H13BrN4O/c1-8(11-2,7(10)14)5-13-4-6(9)3-12-13/h3-4,11H,5H2,1-2H3,(H2,10,14)

InChI Key

WWUKJTXCWURQFA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)(C(=O)N)NC

Origin of Product

United States

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